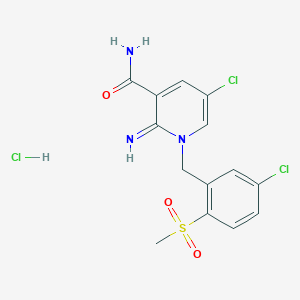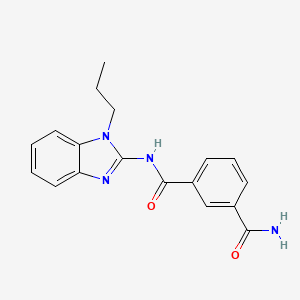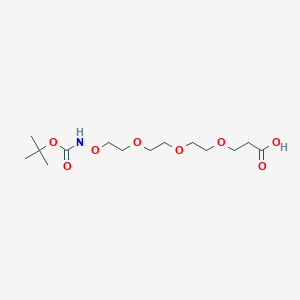
叔丁氧羰基氨基氧基-聚乙二醇3-酸
描述
t-Boc-Aminooxy-PEG3-acid: is a polyethylene glycol (PEG) derivative that contains a tert-butoxycarbonyl (Boc)-protected aminooxy group and a terminal carboxylic acid. This compound is widely used as a PEG linker in various chemical and biological applications due to its hydrophilic nature, which enhances solubility in aqueous media .
科学研究应用
t-Boc-Aminooxy-PEG3-acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a linker in the synthesis of complex molecules and in the modification of surfaces to enhance their hydrophilicity
Biology: The compound is employed in the conjugation of biomolecules, such as proteins and peptides, to improve their solubility and stability
Medicine: It is used in drug delivery systems to enhance the pharmacokinetics and biodistribution of therapeutic agents
Industry: The compound is utilized in the development of advanced materials and coatings with improved properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-Aminooxy-PEG3-acid typically involves the following steps:
Protection of the Aminooxy Group: The aminooxy group is protected with a Boc group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy group is then linked to a PEG chain, usually through a series of coupling reactions.
Introduction of the Terminal Carboxylic Acid: The terminal carboxylic acid is introduced through esterification or amidation reactions.
Industrial Production Methods: In industrial settings, the production of t-Boc-Aminooxy-PEG3-acid involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The product is purified using techniques such as chromatography and recrystallization.
Quality Control: The final product is subjected to rigorous testing to confirm its chemical structure and purity
化学反应分析
Types of Reactions: t-Boc-Aminooxy-PEG3-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds
Deprotection Reactions: The Boc-protected aminooxy group can be deprotected under mild acidic conditions to reveal the free aminooxy group
Common Reagents and Conditions:
Activators: EDC, HATU, or dicyclohexylcarbodiimide (DCC) are commonly used to activate the carboxylic acid for amide bond formation.
Deprotection Agents: Mild acids such as trifluoroacetic acid (TFA) are used to remove the Boc protecting group
Major Products:
Amide Bonds: The primary product of the substitution reaction is a stable amide bond.
Free Aminooxy Group: The deprotection reaction yields a free aminooxy group, which can further participate in various chemical reactions
作用机制
The mechanism of action of t-Boc-Aminooxy-PEG3-acid involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by the activation of the terminal carboxylic acid using reagents such as EDC or HATU. The Boc-protected aminooxy group can be deprotected under mild acidic conditions to reveal the free aminooxy group, which can further react with various functional groups .
相似化合物的比较
t-Boc-N-amido-PEG2-CH2CO2H: This compound contains a Boc-protected amine and a carboxyl group, similar to t-Boc-Aminooxy-PEG3-acid, but with a shorter PEG chain.
Azido-PEG5-triethoxysilane: This compound contains azido and triethoxysilane moieties and is used for surface modification.
Uniqueness: t-Boc-Aminooxy-PEG3-acid is unique due to its combination of a Boc-protected aminooxy group and a terminal carboxylic acid, which allows for versatile chemical modifications and conjugations. The PEG3 spacer enhances solubility in aqueous media, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
属性
IUPAC Name |
3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO8/c1-14(2,3)23-13(18)15-22-11-10-21-9-8-20-7-6-19-5-4-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMJMYYWQYLTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101148133 | |
| Record name | 3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835759-82-4 | |
| Record name | 3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)
![1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B611108.png)
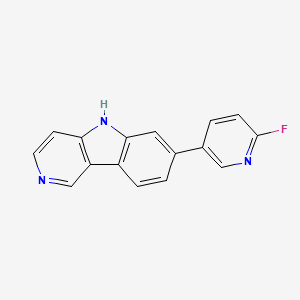
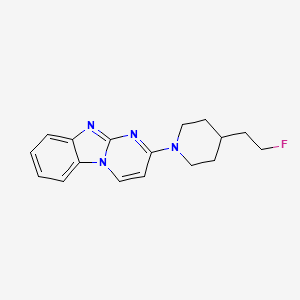
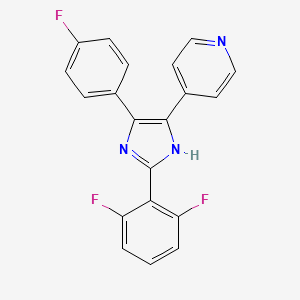
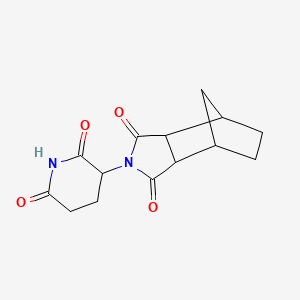
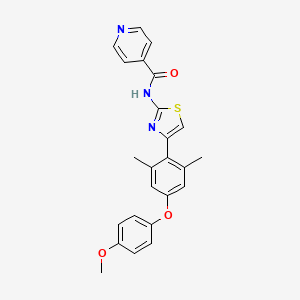
![4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide](/img/structure/B611121.png)
